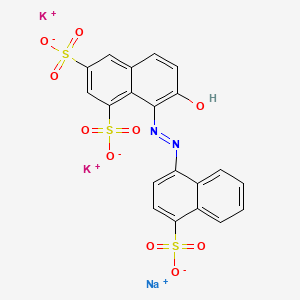![molecular formula C22H12N2O4S2 B14420992 S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate CAS No. 80292-80-4](/img/structure/B14420992.png)
S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate: is a complex organic compound characterized by the presence of benzoxazole rings and thioester functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate typically involves the reaction of benzoxazole derivatives with benzene-1,3-dicarbothioate under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The benzoxazole rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
Chemistry: In chemistry, S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. It may be investigated for its interactions with biological targets and its potential therapeutic effects.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. Research may focus on their efficacy and safety as potential drug candidates.
Industry: In the industrial sector, S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate may be used in the development of new materials with specific properties, such as optical brighteners or fluorescent dyes.
作用機序
The mechanism of action of S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate involves its interaction with molecular targets through its benzoxazole rings and thioester functionalities. These interactions can lead to various biological effects, depending on the specific pathways involved. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity.
類似化合物との比較
Bis(1,3-benzoxazol-2-yl) disulfide: Similar in structure but contains disulfide bonds instead of thioester functionalities.
Bis(1,3-benzothiazol-2-yl) disulfide: Contains benzothiazole rings instead of benzoxazole rings.
Uniqueness: S1,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate is unique due to its combination of benzoxazole rings and thioester functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
80292-80-4 |
|---|---|
分子式 |
C22H12N2O4S2 |
分子量 |
432.5 g/mol |
IUPAC名 |
1-S,3-S-bis(1,3-benzoxazol-2-yl) benzene-1,3-dicarbothioate |
InChI |
InChI=1S/C22H12N2O4S2/c25-19(29-21-23-15-8-1-3-10-17(15)27-21)13-6-5-7-14(12-13)20(26)30-22-24-16-9-2-4-11-18(16)28-22/h1-12H |
InChIキー |
GCJOIFMJGMSGNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)SC(=O)C3=CC(=CC=C3)C(=O)SC4=NC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
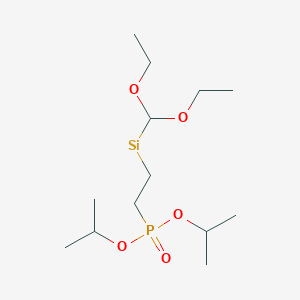
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)

![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
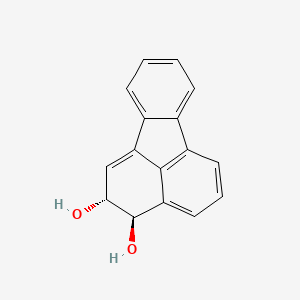
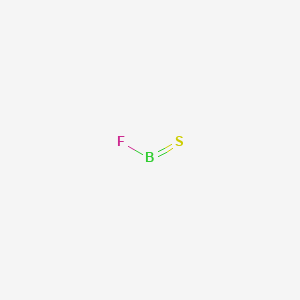
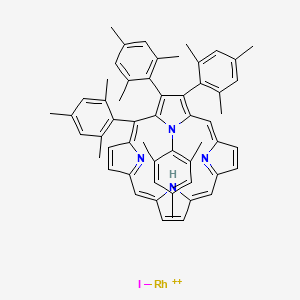

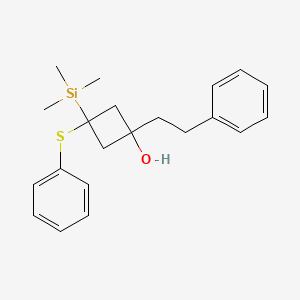
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
